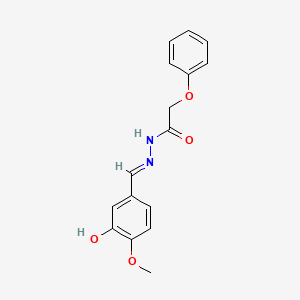

![molecular formula C22H24N2O2S B5577390 1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex spiro compounds involves strategic intramolecular cyclization and cyclization reactions. For instance, methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) are synthesized via intramolecular cyclization of 4-allyl-4-N-benzyl(α-phenylethyl)aminopiperidines in acidic media (Kuznetsov et al., 1991). Another approach involves a N-methyl derivative synthesis from nitrile via phenoxybutylation, Schmidt degradation, O-deprotection, and cyclization (Fröhlich et al., 1990).

Molecular Structure Analysis

Structural elucidation of similar compounds is commonly achieved through NMR, IR, HRMS, and sometimes X-ray diffraction methods. These techniques confirm the constitution of the target compound and intermediates, offering insights into the compound's molecular architecture and confirming its unique spirocyclic nature (Li et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of spiro compounds involves various reactions such as cyclization, fluorine displacement, and reactions with sigma receptors, indicating their versatility in chemical transformations and potential biological activities (Ong & Agnew, 1981).

Physical Properties Analysis

Physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application potential. X-ray diffraction methods provide valuable information regarding the crystal structure and conformation, which is essential for understanding the physical characteristics of these compounds (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, define the compound's utility in chemical and pharmacological research. Studies have shown these spiro compounds exhibit significant interactions with biological receptors, highlighting their chemical properties and potential as pharmacological agents (Maier & Wünsch, 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthetic Approaches

Research has focused on developing synthetic methodologies for creating compounds with spiro-piperidine structures. One study describes the synthesis of methyl-substituted tetrahydro-spiro benzazepine-piperidines through intramolecular cyclization, showcasing the chemical versatility and potential for generating complex spirocyclic compounds (Kuznetsov et al., 1991).

Crystal Structure Analysis

Investigations into the crystal structures of novel spiro compounds reveal insights into their conformational behaviors and intermolecular interactions, aiding in the understanding of their physical and chemical properties. For instance, the study of a spiro[indoline-naphthaline]oxazine derivative provided valuable information on its photochromic properties, which could be beneficial for developing new photoresponsive materials (Li et al., 2015).

Biological Applications

- Antimycobacterial Activity: Spiro-piperidin-4-ones and related structures have been evaluated for their antimycobacterial properties. Notably, certain spiro compounds displayed significant activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis therapies (Ranjith Kumar et al., 2009).

Receptor Binding Studies

- Sigma Receptor Ligands: Research into spiro compounds as sigma receptor ligands has identified molecules with high affinity and selectivity for sigma 2 binding sites. These findings could inform the design of new drugs targeting the sigma receptors, which are implicated in several neurological and psychiatric disorders (Moltzen et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-23-17-8-4-3-7-16(17)22(21(23)26)10-12-24(13-11-22)20(25)19-14-15-6-2-5-9-18(15)27-19/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMMAMNDMJAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=CC5=C(S4)CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)